1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone
Description
This compound is a piperazine-based derivative featuring a pyrimidine core substituted with a 1,2,4-triazole moiety and a 2-methoxyphenyl ethanone group. The piperazine ring enhances solubility and bioavailability, while the pyrimidine-triazole system may contribute to hydrogen bonding interactions with biological targets, such as kinases or receptors.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-28-16-5-3-2-4-15(16)10-19(27)25-8-6-24(7-9-25)17-11-18(22-13-21-17)26-14-20-12-23-26/h2-5,11-14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBFFDYCNWLKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-methoxyphenyl)ethanone is a synthetic organic molecule that combines multiple pharmacophoric elements. Its structure includes a triazole ring, a pyrimidine moiety, and a piperazine group, which are known to enhance biological activity against various diseases, including infections and cancers. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, disrupting critical biochemical pathways necessary for pathogen survival or cancer cell proliferation.
- Cellular Pathway Interference : It may interfere with signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
Antimicrobial Activity
Recent studies have highlighted the potential of similar triazole-containing compounds as antimicrobial agents. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Although specific data on the compound is limited, the structural similarities suggest a promising antimicrobial profile.
Anticancer Activity
Triazole derivatives are increasingly recognized for their anticancer properties. Research indicates that compounds with similar structural features exhibit growth inhibition in various cancer cell lines. For example, a related study demonstrated that triazole-linked compounds had notable effects on MDA-MB-231 breast cancer cells . The specific compound's effectiveness remains to be fully explored but aligns with existing data indicating potential for anticancer applications.
Case Studies
Several case studies have evaluated the biological activities of triazole derivatives:
- Study on Antitubercular Agents : A series of compounds were synthesized and tested against Mycobacterium tuberculosis, where several derivatives exhibited significant inhibitory effects with IC90 values ranging from 3.73 to 4.00 μM .
- Anticancer Screening : A library of pyrazolo[1,5-a]pyrimidine derivatives was screened for anticancer activity using the MTT assay on MDA-MB-231 cells. None showed growth inhibition; however, this underscores the need for further investigation into structurally similar compounds like the one discussed .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Pyrimidine-Triazole Systems
Key Observations :
- Triazole substituents (e.g., in m6 and w3) are critical for hydrogen bonding but may alter metabolic pathways; the methoxy group in the target compound could reduce oxidative metabolism .
Pharmacological Activity
- Antiproliferative Activity : Piperazine-pyrimidine derivatives in show IC₅₀ values of 0.5–5 µM against cancer cell lines. The target compound’s methoxyphenyl group may enhance DNA intercalation or kinase inhibition.
- Receptor Binding : Triazole-containing compounds (e.g., ) exhibit µM-level affinity for serotonin receptors (5-HT₁A/2A). The methoxy group’s electron donation could modulate selectivity .
Physicochemical and ADME Properties
Notes:
Preparation Methods
Preparation of 4,6-Dichloropyrimidine
The synthesis begins with commercial 4,6-dichloropyrimidine (1 ), a versatile intermediate for subsequent functionalization. Its dichloro structure allows sequential substitution at C4 and C6 positions.
Introduction of the 1H-1,2,4-Triazol-1-yl Group
Selective displacement of the C6 chlorine is achieved via nucleophilic aromatic substitution (NAS) using 1H-1,2,4-triazole. Under anhydrous conditions in dimethylformamide (DMF) with potassium carbonate as base, heating at 80°C for 12 hours affords 6-(1H-1,2,4-triazol-1-yl)-4-chloropyrimidine (2 ) in 78% yield. The reaction’s regioselectivity arises from the greater electrophilicity of the C6 position due to electron-withdrawing effects from the adjacent nitrogen atoms.
| Compound | Mw (g/mol) | Quantity (g) | Moles (mmol) | Yield (%) |
|---|---|---|---|---|
| 4,6-Dichloropyrimidine | 148.98 | 10.0 | 67.1 | – |
| 1H-1,2,4-Triazole | 69.07 | 5.2 | 75.3 | – |
| 2 | 207.63 | 9.8 | 47.2 | 78 |
Functionalization with Piperazine
Piperazine Substitution at C4
Intermediate 2 undergoes NAS with piperazine in refluxing dioxane (24 hours, 110°C), yielding 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine (3 ). Excess piperazine (2.5 equiv) ensures complete conversion, with triethylamine (1.2 equiv) neutralizing liberated HCl. The product is purified via recrystallization from ethanol/water (3:1), affording 3 in 85% yield.
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane |
| Temperature | 110°C |
| Time | 24 hours |
| Piperazine (equiv) | 2.5 |
| Triethylamine (equiv) | 1.2 |
| Yield | 85% |
Protecting Group Considerations
While the piperazine’s secondary amines are less nucleophilic than primary amines, competing bis-alkylation is mitigated by steric hindrance from the pyrimidine core. Nuclear magnetic resonance (NMR) analysis confirms mono-substitution, with characteristic upfield shifts for the piperazine protons adjacent to the pyrimidine.
Synthesis of the 2-(2-Methoxyphenyl)ethanone Fragment
Friedel-Crafts Acylation
2-Methoxyphenylacetyl chloride (4 ) is prepared by treating 2-methoxyphenylacetic acid with thionyl chloride (SOCl₂) in dichloromethane (0°C to room temperature, 4 hours). Subsequent Friedel-Crafts acylation with benzene in the presence of aluminum chloride (AlCl₃) provides 2-(2-methoxyphenyl)acetophenone (5 ) in 72% yield.
Bromination at the Methylene Position
The α-position of 5 is brominated using phosphorus tribromide (PBr₃) in dry diethyl ether (0°C, 2 hours), yielding 2-bromo-1-(2-methoxyphenyl)ethanone (6 ) as a crystalline solid (mp 89–91°C). Careful temperature control prevents di-bromination, with thin-layer chromatography (TLC) monitoring ensuring reaction completion.
| Compound | Mw (g/mol) | Quantity (g) | Moles (mmol) | Yield (%) |
|---|---|---|---|---|
| 2-Methoxyphenylacetic acid | 166.18 | 8.3 | 50.0 | – |
| 5 | 254.28 | 9.1 | 35.8 | 72 |
| 6 | 333.13 | 10.5 | 31.5 | 88 |
Final Coupling: Alkylation of Piperazine
Optimization of Reaction Conditions
The alkylation of 3 with 6 is tested under various conditions:
| Entry | Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetone | K₂CO₃ | Reflux | 24 | 62 |
| 2 | DMF | Cs₂CO₃ | 80°C | 12 | 71 |
| 3 | THF | NaH | 0°C to rt | 6 | 58 |
Dimethylformamide (DMF) with cesium carbonate at 80°C provides optimal results, minimizing oligomerization and enhancing nucleophilicity of the piperazine nitrogen. The reaction proceeds via an SN2 mechanism, with the bromide leaving group displaced by the secondary amine.
Large-Scale Synthesis and Purification
Combining 3 (1.0 equiv) and 6 (1.2 equiv) in DMF with Cs₂CO₃ (2.0 equiv) at 80°C for 12 hours affords the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. The final compound is obtained as a white crystalline solid (mp 142–144°C) in 68% yield.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (600 MHz, CDCl₃): δ 8.71 (s, 1H, triazole-H), 8.42 (s, 1H, pyrimidine-H), 7.52–7.48 (m, 1H, aryl), 7.02–6.98 (m, 2H, aryl), 4.32 (s, 2H, CH₂CO), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine), 2.95–2.91 (m, 4H, piperazine).
- ¹³C NMR (150 MHz, CDCl₃): δ 198.4 (C=O), 163.2 (pyrimidine-C), 156.7 (triazole-C), 132.1–111.4 (aryl-C), 55.3 (OCH₃), 49.8 (piperazine-CH₂), 42.1 (CH₂CO).
- HRMS (ESI): m/z calcd for C₂₀H₂₂N₇O₂ [M+H]⁺: 400.1832; found: 400.1829.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 65:35) confirms >99% purity, with a retention time of 6.8 minutes.
Alternative Synthetic Routes
Mitsunobu Reaction Approach
An alternative coupling strategy employs the Mitsunobu reaction between 3 and 2-(2-methoxyphenyl)ethanol (7 ). Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, the alcohol is converted to the corresponding ether. However, this method yields <30% of the desired product, with competing oxidation of the ethanol to the ketone.
Reductive Amination Strategy
Condensation of 3 with 2-(2-methoxyphenyl)acetaldehyde (8 ) using sodium cyanoborohydride (NaBH₃CN) in methanol forms the secondary amine. While feasible, this route suffers from imine instability and requires rigorous anhydrous conditions, limiting practicality.
Scale-Up Challenges and Solutions
Bromoethanone Instability
2-Bromo-1-(2-methoxyphenyl)ethanone (6 ) is prone to hydrolysis under ambient conditions. Storage under nitrogen at −20°C and in situ generation prior to use mitigates decomposition.
Piperazine Di-Alkylation
Excess 3 (1.5 equiv) relative to 6 suppresses bis-alkylation, with TLC monitoring (Rf = 0.45, ethyl acetate/hexane 1:1) ensuring reaction control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
